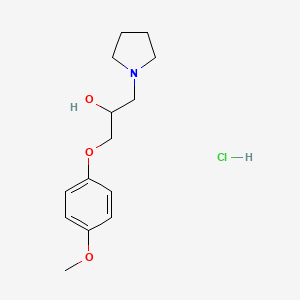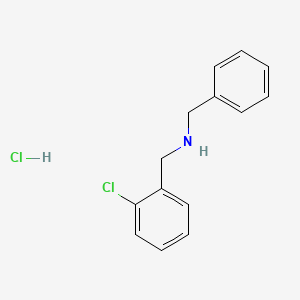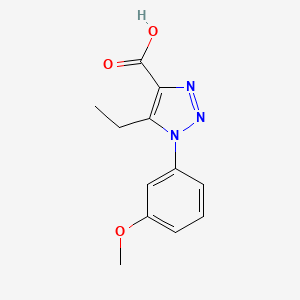
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as MPHP, is a chemical compound that has been widely studied in scientific research. It is a synthetic compound that has been synthesized and used in various fields of research, including neuroscience, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is not fully understood, but it is thought to act as a partial agonist at the alpha-2 adrenergic receptor and as a reuptake inhibitor of dopamine and norepinephrine. This compound has also been shown to interact with the endocannabinoid system, specifically by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. This compound has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction in certain blood vessels. In addition, this compound has been shown to produce anxiolytic and anti-depressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects on neurotransmitter systems can be studied in vitro and in vivo. However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to have potential for abuse and dependence, and its effects on human subjects are not well understood.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of research is the development of new drugs that target the endocannabinoid system, based on the structure of this compound. Another area of research is the investigation of the long-term effects of this compound on neurotransmitter systems and behavior. Finally, there is a need for further research on the potential therapeutic uses of this compound, particularly in the treatment of anxiety and depression.
Méthodes De Synthèse
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-methoxyphenol with 1-pyrrolidin-2-one in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The synthesis of this compound is a well-established method, and the purity and yield of the final product can be controlled by adjusting the reaction conditions.
Applications De Recherche Scientifique
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been used in a variety of scientific research applications, including as a tool for studying the function of neurotransmitter systems in the brain. This compound has been shown to modulate the release of dopamine and norepinephrine, two important neurotransmitters involved in reward and motivation pathways. This compound has also been used to investigate the role of the endocannabinoid system in regulating anxiety and stress responses.
Propriétés
IUPAC Name |
1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15;/h4-7,12,16H,2-3,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQMIJGDYAUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]](/img/structure/B5163666.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![2-(4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5163695.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)
![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)

![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)


![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
